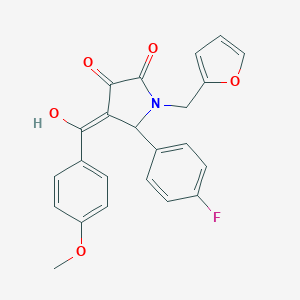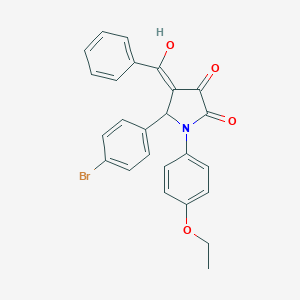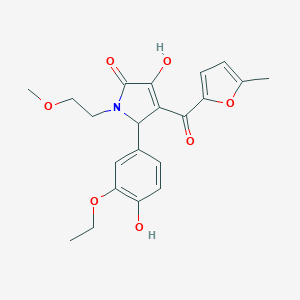![molecular formula C16H15N3O2 B266918 N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as FPBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylamines and is a selective inhibitor of protein kinase C (PKC) activity. FPBA has been used in various biochemical and physiological studies to investigate the role of PKC in cellular signaling pathways.
Wirkmechanismus
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the enzyme from binding to its substrate and phosphorylating it. PKC is involved in various signaling pathways, and its inhibition by N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to downstream effects such as altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to inhibit the release of inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for use in lab experiments. It is a highly selective inhibitor of PKC, allowing researchers to investigate the specific role of PKC in cellular signaling pathways. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is also stable and easy to handle, making it a convenient tool for research. However, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has some limitations, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One potential area of research is the development of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine analogs with improved selectivity and solubility. Another direction is the investigation of the role of PKC in different cellular processes using N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a tool. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases warrant further investigation.
In conclusion, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a valuable tool for investigating the role of PKC in cellular signaling pathways. Its selective inhibition of PKC activity has allowed researchers to gain a better understanding of the specific role of PKC in various cellular processes. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases.
Synthesemethoden
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized through a multi-step reaction process that involves the condensation of 2-furylmethylamine and 3-(2-pyrimidinyloxy)benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate and yields N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in numerous scientific studies to investigate the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to selectively inhibit the activity of PKC, allowing researchers to investigate the specific role of PKC in these cellular processes.
Eigenschaften
Produktname |
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C16H15N3O2/c1-4-13(11-17-12-15-6-2-9-20-15)10-14(5-1)21-16-18-7-3-8-19-16/h1-10,17H,11-12H2 |
InChI-Schlüssel |
VMGJLUMWVSTAMG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)




![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)